Vitispirane - 65416-59-3

Vitispirane

Catalog Number: EVT-413053
CAS Number: 65416-59-3
Molecular Formula: C13H20O
Molecular Weight: 192.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vitispirane belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Vitispirane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, vitispirane is primarily located in the membrane (predicted from logP). Vitispirane exists in all eukaryotes, ranging from yeast to humans. Vitispirane is an earthy, floral, and fruity tasting compound that can be found in alcoholic beverages, common grape, and fruits. This makes vitispirane a potential biomarker for the consumption of these food products.
Source and Classification

Vitispirane is primarily sourced from grapevines (Vitis vinifera) and is formed through the oxidative degradation of carotenoids during the ripening process of grapes. It can also be synthesized through biotechnological methods that mimic natural biosynthetic pathways involving specific enzymes and microbial cultures . In terms of classification, Vitispirane is categorized under norisoprenoids, a subclass of terpenoids known for their diverse roles in plant physiology and human consumption.

Synthesis Analysis

Methods

The synthesis of Vitispirane can be accomplished through various methods:

  1. Natural Biosynthesis: This occurs in grapevines where carotenoids are enzymatically converted into Vitispirane during fruit maturation.
  2. Chemical Synthesis: Laboratory synthesis involves oxidative degradation of carotenoids using oxidizing agents such as potassium permanganate or hydrogen peroxide. Solid-phase microextraction techniques are often employed to isolate and analyze the compound from wine samples .
  3. Biotechnological Processes: These processes utilize specific enzymes and microbial cultures to convert carotenoids into Vitispirane, optimizing conditions to ensure high yield and purity.

Technical Details

The synthetic routes may include:

  • Oxidation Reactions: Using oxidizing agents to facilitate the conversion of carotenoids.
  • Reduction Reactions: Employing reducing agents like sodium borohydride to create reduced analogs.
  • Substitution Reactions: Involving halogens to modify functional groups within the molecule.
Molecular Structure Analysis

The molecular structure of Vitispirane is defined by its unique spiroether configuration. The compound can be represented structurally as follows:

C15H24O\text{C}_{15}\text{H}_{24}\text{O}

Data

  • Molecular Weight: 224.36 g/mol
  • Chemical Formula: C₁₅H₂₄O
  • Structural Features: The presence of a spirocyclic structure contributes to its distinct aroma and flavor characteristics.
Chemical Reactions Analysis

Reactions

Vitispirane can undergo various chemical reactions, including:

  • Oxidation: Leading to the formation of oxidized derivatives that may possess different sensory properties.
  • Reduction: Resulting in analogs that may exhibit altered biological activity.
  • Substitution: Reaction with halogens can modify functional groups, potentially enhancing flavor profiles in food applications .

Technical Details

These reactions are crucial for both understanding the stability of Vitispirane in different environments (like wine aging) and for its potential applications in flavor enhancement.

Mechanism of Action

The mechanism by which Vitispirane exerts its effects primarily involves its role as a flavor compound in wines. The compound contributes to the sensory qualities perceived by consumers, influencing aroma and taste profiles. Additionally, research indicates potential antioxidant and anti-inflammatory properties, suggesting that it may play a role in plant defense mechanisms against pests and diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid.
  • Odor: Characteristic grape-like aroma contributing to wine flavor profiles.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to light and heat; stability can be influenced by storage conditions.

Relevant Data or Analyses

Research has shown that Vitispirane's concentration can vary significantly depending on grape variety, environmental conditions during growth, and winemaking processes . Analytical methods such as gas chromatography-olfactometry have been used to quantify its presence in wines.

Applications

Scientific Uses

Vitispirane has several applications across various fields:

  • Analytical Chemistry: Used as a reference compound for identifying norisoprenoids in beverages.
  • Biological Research: Investigated for its role in plant defense mechanisms and potential therapeutic properties.
  • Flavor and Fragrance Industry: Employed due to its unique aroma profile, enhancing sensory qualities in food and beverages .

Properties

CAS Number

65416-59-3

Product Name

Vitispirane

IUPAC Name

2,6,6-trimethyl-10-methylidene-1-oxaspiro[4.5]dec-8-ene

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h5-6,11H,1,7-9H2,2-4H3

InChI Key

DUPDJVDPPBFBPL-UHFFFAOYSA-N

SMILES

CC1CCC2(O1)C(=C)C=CCC2(C)C

Canonical SMILES

CC1CCC2(O1)C(=C)C=CCC2(C)C

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